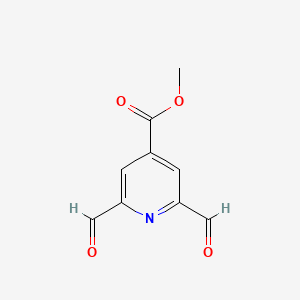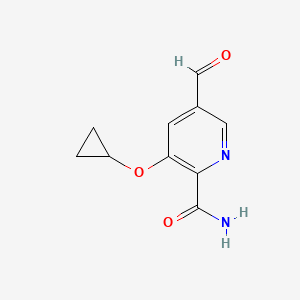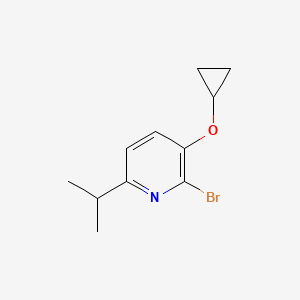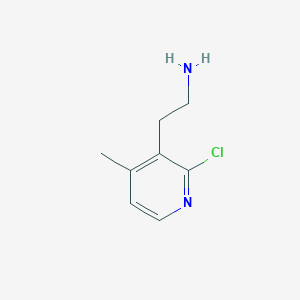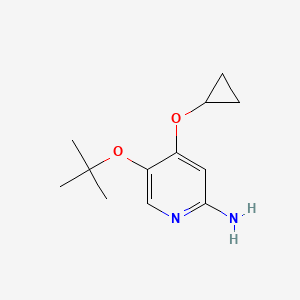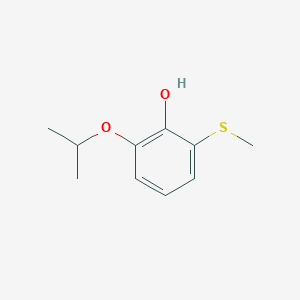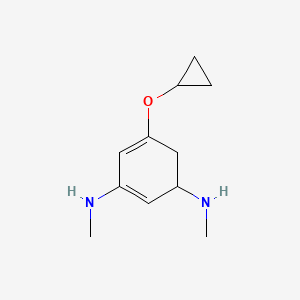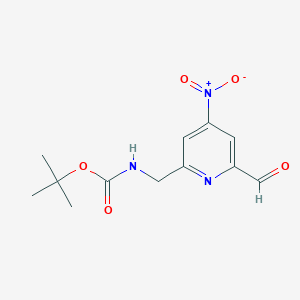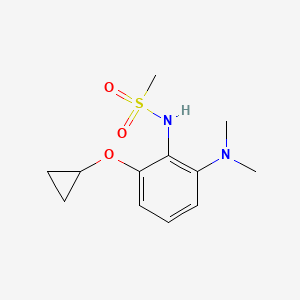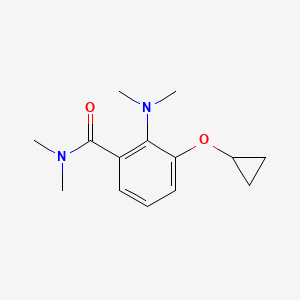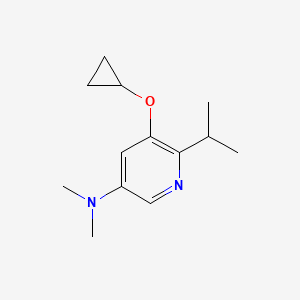
5-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the cyclopropoxy group.
Introduction of the Isopropyl Group: The isopropyl group is introduced through an alkylation reaction, where an isopropyl halide reacts with the pyridine ring.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the dimethylamino group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may yield various substituted derivatives of the original compound.
科学的研究の応用
5-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
作用機序
The mechanism of action of 5-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Cyclopropoxy-6-isopropoxy-N,N-dimethylpyridin-3-amine: This compound has a similar structure but with an isopropoxy group instead of an isopropyl group.
N,N-Dimethylpyridin-4-amine: This compound lacks the cyclopropoxy and isopropyl groups but shares the dimethylamino group on the pyridine ring.
Uniqueness
5-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine is unique due to the presence of both the cyclopropoxy and isopropyl groups on the pyridine ring. These groups confer distinct chemical properties and reactivity, making the compound valuable for specific research applications.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
5-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-9(2)13-12(16-11-5-6-11)7-10(8-14-13)15(3)4/h7-9,11H,5-6H2,1-4H3 |
InChIキー |
DXGSINTUNHMVPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=N1)N(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


